molecular formula C11H12O B13499749 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13499749
M. Wt: 160.21 g/mol
InChI Key: WORMFOUUXLEYOU-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a bicyclic aromatic compound featuring a partially saturated indene core with a methyl group at position 6 and an aldehyde functional group at position 3. This structure confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and drug development. Its derivatives are explored for biological activities, including tubulin inhibition and antimicrobial effects . The compound's reactivity is influenced by the electron-withdrawing aldehyde group and the electron-donating methyl substituent, enabling diverse chemical modifications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3

InChI Key

WORMFOUUXLEYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene derivatives. For instance, indene can be subjected to catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield 2,3-dihydroindene. Subsequent functionalization of the dihydroindene with a methyl group and an aldehyde group can be achieved through various organic reactions, including Friedel-Crafts alkylation and formylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of catalysts, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

  • Structure : Differs by a hydroxyl group at position 5.
  • Properties : Increased polarity due to the hydroxyl group, affecting solubility (logP ~2.3) and hydrogen-bonding capacity .
  • Applications: Potential antioxidant properties, though less studied compared to methoxy-substituted derivatives .

7-Methoxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

  • Structure : Methoxy group at position 7 instead of hydrogen.
  • Properties : Higher lipophilicity (logP ~2.3) and stability under oxidative conditions compared to hydroxylated analogues .
  • Synthesis: Achieved via methoxylation of precursor indanones, with yields influenced by reaction conditions (e.g., microwave vs. conventional heating) .

1-Methoxy-6-methyl-3-oxo-2,3-dihydro-1H-indene-4-carbaldehyde

  • Structure : Incorporates a ketone group at position 3 and methoxy at position 1.
  • Key Difference : The ketone group enhances electrophilicity, enabling nucleophilic attacks at position 3 .

Functional Group Variations

2,3-Dihydro-1H-indene-2-carbaldehyde (Indan-2-carbaldehyde)

  • Structure : Aldehyde at position 2 instead of 4.
  • Reactivity : The aldehyde's proximity to the fused ring increases conjugation, altering UV-Vis absorption and reaction kinetics in nucleophilic additions .
  • Applications : Used in fragrance synthesis due to its aromatic profile .

5-Methyl-3-phenyl-1H-indene-2-carbaldehyde

  • Structure : Phenyl and methyl substituents at positions 3 and 5.
  • Synthesis : Prepared via Grignard reactions (e.g., phenylmagnesium bromide), achieving 66% yield over two steps .
  • Utility : Demonstrates enhanced steric hindrance, affecting catalytic asymmetric reactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Half-Life (h) Metabolic Pathway
6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde 174.19 2.1 N/A Oxidation to carboxylic acid
LY186641 336.81 3.8 31 Hydroxylation, keto formation
7-Methoxy-6-methyl derivative 190.24 2.3 N/A Demethylation to hydroxylated form
  • Metabolism : Dihydroindene derivatives undergo hepatic oxidation, with hydroxy metabolites exhibiting prolonged plasma half-lives (e.g., 3.3 days for LY186641 metabolites) .

Biological Activity

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an aldehyde functional group, which is critical for its reactivity and biological interactions. Its molecular formula is C11H10OC_{11}H_{10}O with a molecular weight of approximately 174.20 g/mol.

The biological activity of this compound is primarily mediated through interactions with various biological targets, such as enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, influencing biochemical pathways associated with inflammation and cancer.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory mediators
AnticancerInduces apoptosis in cancer cell lines; activates caspase pathways
AntimicrobialExhibits antibacterial properties against various pathogens

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various indene derivatives, this compound was found to significantly reduce inflammation markers in vitro. This was attributed to its ability to inhibit COX-2 expression in macrophages.

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxicity of this compound against human breast adenocarcinoma (MCF-7) cells. The results indicated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.

Applications in Medicinal Chemistry

The compound serves as an important intermediate in organic synthesis, particularly for developing new pharmaceuticals. Its derivatives are being explored for their potential therapeutic applications in treating inflammatory diseases and cancers.

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